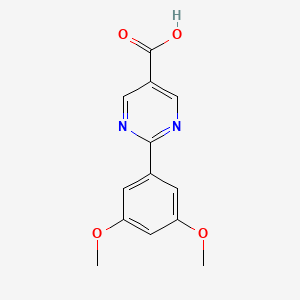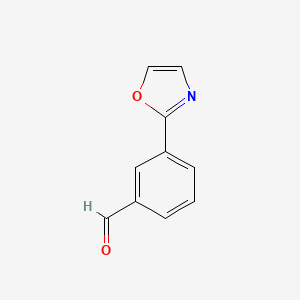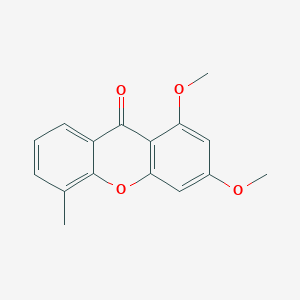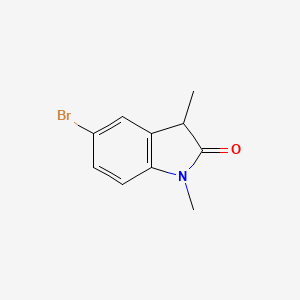![molecular formula C72H42O24 B11769122 3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)
3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound characterized by multiple carboxylic acid groups and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves solvothermal reactions. For instance, flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide (H4BDPT) can be reacted with dysprosium and samarium salts under solvothermal conditions to yield lanthanide-based metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the solvothermal synthesis approach used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis
Biology: The compound’s ability to form MOFs can be leveraged for drug delivery systems and biosensing applications.
Industry: Used in the development of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid primarily involves its ability to form stable metal-organic frameworks. These frameworks can interact with various metal ions, leading to unique magnetic, luminescent, and catalytic properties . The molecular targets and pathways involved include coordination with metal ions and the formation of three-dimensional networks that exhibit specific physical and chemical behaviors.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Another compound with multiple carboxylic acid groups and a biphenyl structure.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with similar carboxylic acid functionalities and aromatic structure.
Uniqueness
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its extensive carboxylic acid groups and the ability to form complex metal-organic frameworks with specific magnetic and luminescent properties. This makes it particularly valuable in advanced material science and industrial applications.
Properties
Molecular Formula |
C72H42O24 |
|---|---|
Molecular Weight |
1291.1 g/mol |
IUPAC Name |
5-[3-[3,5-bis[3,5-bis(3,5-dicarboxyphenyl)phenyl]phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C72H42O24/c73-61(74)49-13-43(14-50(25-49)62(75)76)37-4-34(5-38(10-37)44-15-51(63(77)78)26-52(16-44)64(79)80)31-1-32(35-6-39(45-17-53(65(81)82)27-54(18-45)66(83)84)11-40(7-35)46-19-55(67(85)86)28-56(20-46)68(87)88)3-33(2-31)36-8-41(47-21-57(69(89)90)29-58(22-47)70(91)92)12-42(9-36)48-23-59(71(93)94)30-60(24-48)72(95)96/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
InChI Key |
BOOXYQWQWAMQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C9=CC(=CC(=C9)C(=O)O)C(=O)O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)

![1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol](/img/structure/B11769050.png)

![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)
![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)



![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)


